3-(methylamino)propane-1-sulfonyl fluoride hydrochloride
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Overview
Description
3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is a chemical compound with a molecular formula of C4H10ClFNO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable products under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-chloropropane-1-sulfonyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 3-chloropropane-1-sulfonyl fluoride: This intermediate is synthesized by reacting propane-1-sulfonyl chloride with hydrogen fluoride.
Reaction with Methylamine: The 3-chloropropane-1-sulfonyl fluoride is then reacted with methylamine in an aqueous or organic solvent to form 3-(methylamino)propane-1-sulfonyl fluoride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)propane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids.
Scientific Research Applications
3-(methylamino)propane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism by which 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride exerts its effects involves the interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition prevents the enzyme from catalyzing its substrate, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(amino)propane-1-sulfonyl fluoride hydrochloride
- 3-(ethylamino)propane-1-sulfonyl fluoride hydrochloride
- 3-(dimethylamino)propane-1-sulfonyl fluoride hydrochloride
Uniqueness
3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2751610-17-8 |
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Molecular Formula |
C4H11ClFNO2S |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(methylamino)propane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3;1H |
InChI Key |
QJHJJBOBYJEMKT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCS(=O)(=O)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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